molecular formula C22H17ClF3N3O7 B195298 Indoxacarb CAS No. 144171-61-9

Indoxacarb

Cat. No. B195298
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-UHFFFAOYSA-N
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Description

Indoxacarb is an oxadiazine pesticide developed by DuPont that acts against lepidopteran larvae . It is marketed under various names such as Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . It is also used as the active ingredient in the Syngenta line of commercial pesticides: Advion and Arilon . Its main mode of action is via blocking of neuronal sodium channels .


Synthesis Analysis

ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process . This innovative and cost-effective process is expected to improve ADAMA’s supply chain performance while opening access to a global market of approximately $200 million of Indoxacarb sales as of 2021 .


Molecular Structure Analysis

The molecular formula of Indoxacarb is C22H17ClF3N3O7 . Its average mass is 527.834 Da and its mono-isotopic mass is 527.070740 Da .


Physical And Chemical Properties Analysis

Indoxacarb has a density of 1.5±0.1 g/cm3, a boiling point of 571.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 85.7±3.0 kJ/mol and a flash point of 299.3±32.9 °C .

Scientific Research Applications

1. Ecotoxicological Consequences Study

  • Summary of Application : This study aims to provide novel data on the toxic effects of 28-day dietary exposure to commercial grade indoxacarb on the model species, Theba pisana .
  • Methods of Application : Theba pisana were exposed to two environmentally relevant concentrations of indoxacarb, 0.02 µg/mL and tenfold (0.2 µg/mL), for 28 days . Their effects were studied using a multiple biomarker approach by evaluating physiological, biochemical, and histopathological responses .
  • Results : Indoxacarb at both concentrations significantly reduced the food intake and growth of the treated snails . It caused decreases in lipid peroxidation (LPO) levels after 7 and 14 days of exposure, whereas an opposite effect occurred after 21 and 28 days . All treated snails were found to exhibit a lower content of glutathione (GSH) after all times of exposure . Moreover, catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) activities, as well as protein content (PC), were elevated in the treated snails after all time intervals .

2. Dissipation in Maize and Risk Assessment

  • Summary of Application : The supervised field trials were conducted in maize crops using nano-microemulsion (NM) and a commercial formulation of indoxacarb to evaluate the effect of nano-formulation on the dissipation pattern .
  • Methods of Application : A modified QuEChERS (Quick Easy Cheap Effective Rugged and Safe)-UPLC-MS/MS (ultra-performance liquid chromatography tandem mass spectrometry) method was utilized for sample analysis .
  • Results : The initial deposits of indoxacarb in plants using nano-microemulsion were 0.98 mg/kg at recommended dosage, while using the commercial formulation, they were 0.85 mg/kg . Moreover, half-life (t1/2) values of using nano-microemulsion were 1.25 days, which were shorter than indoxacarb (1.87 days) from the commercial formulation . The terminal residue test showed that indoxacarb residues in maize grain and maize straw were below the available maximum residue limit (MRL, 0.01 mg/kg), suggesting 2% indoxacarb NM is safe to use under the recommended dosage .

3. Detoxification Mechanism Assessment

  • Summary of Application : This research aims to assess the comprehensive detoxification mechanism of the Red Imported Fire Ant (Solenopsis invicta) against Indoxacarb .
  • Methods of Application : The alteration in the transcriptome profile of S. invicta following sublethal dosages of indoxacarb was characterized using high-throughput RNA-seq technology .
  • Results : A total of 158 differentially expressed genes (DEGs) were identified in the indoxacarb-treated group, of which 100 were significantly upregulated and 58 were downregulated, mostly belonging to the detoxification enzymes .

4. Pesticide Risk Assessment

  • Summary of Application : The study was conducted to evaluate the pesticide risk assessment of the active substance Indoxacarb .
  • Methods of Application : The conclusions were reached on the basis of the evaluation of the representative uses of indoxacarb as an insecticide on maize, sweet corn, and lettuce .
  • Results : The reliable endpoints, appropriate for use in regulatory risk assessment, are presented .

5. Impact on Aphid and Predators

  • Summary of Application : This research aims to evaluate the impact of indoxacarb and sulphur formulation on aphid and three specific predators in Okra fields .
  • Methods of Application : The study was conducted by spraying indoxacarb and sulphur formulation to control insect pests in Okra fields .
  • Results : The study showed that, in general, these chemicals are potentially suitable to use in combination with coccinellids for integrated control of sucking pests .

6. Food and Agriculture Organization Assessment

  • Summary of Application : The Food and Agriculture Organization conducted an assessment of indoxacarb for control of lepidopteran and other insect pests .
  • Methods of Application : The assessment was based on the evaluation of the representative uses of indoxacarb as an insecticide .
  • Results : An ADI of 0–0.01 mg/kg bw and an ARfD of 0.1 mg/kg bw were established . It has been re-evaluated for residues in 2007 and 2009 .

Safety And Hazards

Indoxacarb is highly flammable and harmful if swallowed . It may cause an allergic skin reaction, serious eye irritation, drowsiness or dizziness, and damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The global Indoxacarb market is expected to grow at a significant rate in the upcoming years . The growth is primarily driven by the growing need for effective pest control solutions and the burgeoning demand for agricultural products . Manufacturers are increasing their investment in research and development efforts to enhance the efficacy, safety, and environmental profile of Indoxacarb-based products .

properties

IUPAC Name

methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVPMMZEGZULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040801
Record name (+/-)-Indoxacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester

CAS RN

144171-61-9
Record name (±)-Indoxacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144171-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxacarb, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Indoxacarb
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370
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Record name INDOXACARB, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,800
Citations
A Moncada, EM Branch - Environmental Monitoring Branch …, 2003 - cdn.branchcms.com
… environmental effects of the oxadiazine insecticide indoxacarb. The chemical name of indoxacarb is (S)-methyl 7… The current products that contain indoxacarb are Avaunt and Steward. …
Number of citations: 22 cdn.branchcms.com
T Shono, L Zhang, JG Scott - Pesticide Biochemistry and Physiology, 2004 - Elsevier
… Unfortunately a comparative study of the effects of indoxacarb and DCJW at these target … to indoxacarb. We also examined the linkage and inheritance of indoxacarb resistance, as well …
Number of citations: 155 www.sciencedirect.com
A Dinter, JA Wiles - IOBC WPRS BULLETIN, 2000 - Citeseer
… The aim of the present studies was to assess the ecological profile of indoxacarb formulations to key beneficial arthropod species occurring in the major crops in which indoxacarb will …
Number of citations: 37 citeseerx.ist.psu.edu
SF McCann, GD Annis, R Shapiro… - Pest Management …, 2001 - Wiley Online Library
The evolution of the insecticidal pyrazoline moiety that was originally discovered in 1972 has led to the discovery of a new crop insecticide, indoxacarb, which is the first commercialized …
Number of citations: 258 onlinelibrary.wiley.com
KD Wing, M Sacher, Y Kagaya, Y Tsurubuchi… - Crop Protection, 2000 - Elsevier
… Several insect species can convert JW062 the racemic form or indoxacarb to their active … indoxacarb. In addition the N-decarbomethoxyllated metabolites, but not JW062 or indoxacarb …
Number of citations: 351 www.sciencedirect.com
B Lapied, F Grolleau, DB Sattelle - British journal of …, 2001 - Wiley Online Library
Decarbomethoxyllated JW062 (DCJW), the active component of a new oxadiazine insecticide DPX‐JW062 (Indoxacarb), was tested on action potentials and the inward sodium current …
Number of citations: 175 bpspubs.onlinelibrary.wiley.com
TX Liu, AN Sparks Jr, W Chen… - Journal of Economic …, 2002 - academic.oup.com
… been testing indoxacarb and many other new insecticides under laboratory and field conditions for several years in south Texas. In this article, we report the toxicities of indoxacarb on …
Number of citations: 71 academic.oup.com
Y Shi, W Li, Y Zhou, X Liao, L Shi - Pest Management Science, 2022 - Wiley Online Library
… activity is an important mechanism mediating indoxacarb resistance in Spodoptera litura, … in indoxacarb‐resistant strains. However, the functions of these CarE genes in indoxacarb …
Number of citations: 24 onlinelibrary.wiley.com
M Ghelichpour, AT Mirghaed, SH Hoseinifar, M Khalili… - Aquatic Toxicology, 2019 - Elsevier
The aim of the present study was to investigate the effects of chronic exposure of common carp (Cyprinus carpio) to indoxacarb on immune, antioxidant and stress gene expression. …
Number of citations: 64 www.sciencedirect.com
TL Galvan, RL Koch, WD Hutchison - Biological Control, 2005 - Elsevier
… Indoxacarb decreased survival of first … indoxacarb may reduce H. axyridis population growth by affecting its survival, development, and reproduction. We also conclude that indoxacarb, …
Number of citations: 189 www.sciencedirect.com

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